Sodium acetate trihydrate

描述

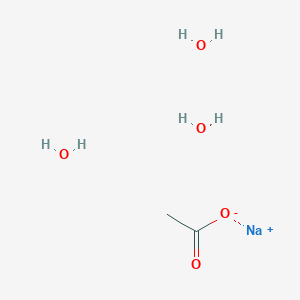

Sodium acetate trihydrate (SAT) is a chemical compound with a formula of CH3COONa·3H2O. It is known for its large latent heat of fusion, which makes it an attractive candidate as a latent heat storage material, particularly suitable for applications such as solar energy storage for domestic hot water .

Synthesis Analysis

The synthesis of sodium acetate trihydrate can be achieved through the reaction of acetic acid and sodium acetate. An optimal synthesis method has been reported where sodium diacetate is produced from sodium acetate trihydrate and acetic acid without any solvent. The optimal conditions for this reaction were found to be a molar ratio of acetic acid to sodium acetate trihydrate of 1.1:1, a reaction time of 30 minutes, and a water content of 10%, resulting in a product yield over 96% and quality meeting FAO standards .

Molecular Structure Analysis

The molecular structure of sodium acetate trihydrate involves sodium ions, acetate anions, and three water molecules of crystallization. The compound forms a crystalline structure that can be altered by the addition of nucleating agents, which can help to control issues such as supercooling during phase changes .

Chemical Reactions Analysis

Sodium acetate trihydrate can act as a reaction medium, as demonstrated in the synthesis of a low melting mixture of sodium acetate trihydrate and urea. This mixture was used as a benign reaction media for the Biginelli reaction, which is a one-pot synthesis method for polyhydroquinoxaline derivatives. The nature of the products from this reaction could be tuned by adjusting the reaction temperature .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium acetate trihydrate have been extensively studied due to its potential as a phase change material (PCM). It has been shown that the addition of expanded graphite (EG) and carboxymethyl cellulose (CMC) to SAT can address challenges such as phase segregation and supercooling. The thermal conductivity of SAT composites increases with the concentration of EG and CMC, with a notable increase to 1.85 W/mK when containing 2.5 wt% EG and 5 wt% CMC. However, the latent heat of these composites decreases as the concentration of these additives increases . The solidification behavior and thermal conductivity of SAT composites have also been investigated, revealing that the formation of cavities during phase change can limit heat transfer. A composite with SAT, thickening agent, and 5% graphite flakes showed a thermal conductivity of up to 1.1 W/mK . Furthermore, the addition of tetrasodium pyrophosphate decahydrate (Na4P2O7·10H2O) as a nucleation catalyst has been shown to effectively catalyze the crystallization of supercooled SAT .

科学研究应用

1. Thermal Energy Storage

Sodium acetate trihydrate (SAT) is extensively studied as a phase change material for thermal energy storage, particularly in solar heating systems. Its high heat of fusion and melting temperature around 58°C make it suitable for long-term heat storage. Research has focused on enhancing its heat content and addressing challenges like phase separation and supercooling, which affect its thermal storage capacity (Kong et al., 2016), (Dannemand et al., 2016).

2. Composite Phase Change Materials

SAT is being developed as a composite material with additives like nucleating agents and thickeners to mitigate issues like undercooling and phase stratification. These advancements are critical for its application in energy storage systems. The inclusion of additives like Carboxy-Methyl Cellulose and Xanthan Gum has shown significant improvements in its heat storage performance (Wang et al., 2019), (Zhang, 2006).

3. Seasonal Heat Storage

Stable supercooling of SAT has been investigated for its potential in seasonal heat storage. The ability to store heat loss-free, both in the short and long term, makes SAT a promising material for compact heat storage systems. Research includes exploring the stability of supercooling and methods for triggering the release of latent heat (Wang et al., 2021).

4. Enhancing Thermal Conductivity

Studies have explored enhancing the thermal conductivity of SAT by incorporating additives like graphite powder. This is aimed at improving the heat exchange capacity rate, which is crucial for efficient energy storage and release (Johansen et al., 2015).

安全和危害

Sodium acetate trihydrate may form combustible dust concentrations in air . It is considered an irritant . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur .

未来方向

Sodium acetate trihydrate is a promising material for heat-storage applications . With the growth in renewable energy sources and the requirement to reduce CO2 emissions, there is an increasing requirement for technologies that store heat or cold for both domestic and industrial applications . Sodium acetate trihydrate, due to its high energy density and low flammability, is an attractive candidate for such applications .

属性

IUPAC Name |

sodium;acetate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.Na.3H2O/c1-2(3)4;;;;/h1H3,(H,3,4);;3*1H2/q;+1;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRVGWHSXIMRAB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].O.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H9NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

127-09-3 (anhydrous) | |

| Record name | Sodium acetate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006131904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2073986 | |

| Record name | Acetic acid, sodium salt, trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Transparent solid; Efflorescent in warm air; [Merck Index] White crystalline solid; [Aldrich MSDS] | |

| Record name | Sodium acetate trihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9530 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Sodium acetate trihydrate | |

CAS RN |

6131-90-4 | |

| Record name | Sodium acetate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006131904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, sodium salt, trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4550K0SC9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

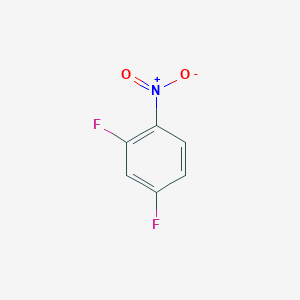

![5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B147744.png)

![(6aR,10aR)-3-(5-azidopentyl)-2-iodo-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B147762.png)

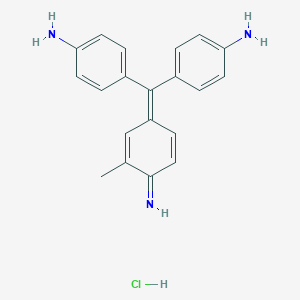

![Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, monoacetate](/img/structure/B147763.png)